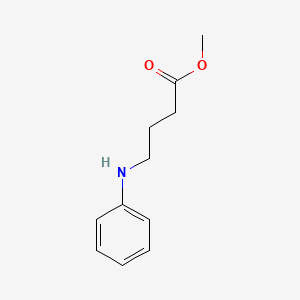

Methyl 4-(phenylamino)butanoate

Description

Chemical Identity and Structural Characterization of Methyl 4-(Phenylamino)Butanoate

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system assigns the name This compound to this compound, derived from its structural components. The parent chain is a four-carbon butanoate ester (methoxycarbonylpropane), with a phenylamino substituent (-NH-C6H5) at the terminal carbon (C4). Alternative names include methyl 4-anilinobutanoate and N-phenyl-4-(methoxycarbonyl)butanamide, though the IUPAC name remains authoritative. The numbering prioritizes the ester group as position 1, ensuring the phenylamino group occupies the fourth position in accordance with lowest-locant rules.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H15NO2 , with a molecular weight of 193.24 g/mol . The exact mass, calculated via high-resolution mass spectrometry (HRMS), is 193.11028 Da , consistent with its elemental composition. The formula accounts for:

- 11 carbon atoms (6 from the phenyl ring, 4 from the butanoate chain, 1 from the methyl ester).

- 15 hydrogen atoms (5 from the phenyl ring, 8 from the butanoate chain, 2 from the amino group).

- 1 nitrogen atom (from the phenylamino group).

- 2 oxygen atoms (from the ester carbonyl and methoxy groups).

A comparative analysis of related compounds, such as methyl 4-anilino-4-oxobutanoate (C11H13NO3), highlights the absence of a ketone group in the subject compound, which reduces oxygen content and increases hydrogen saturation.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : Key signals include:

- 13C NMR : Peaks at δ 172.1 ppm (ester carbonyl), δ 51.9 ppm (methoxy carbon), and δ 38.4–125.8 ppm (aliphatic and aromatic carbons).

Infrared (IR) Spectroscopy

- Strong absorption at 1720 cm⁻¹ (C=O stretch of the ester).

- N-H bending vibrations at 1540 cm⁻¹ and 3300 cm⁻¹ (primary amine).

Mass Spectrometry (MS)

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remain unreported in the literature. However, analogous compounds, such as methyl 4-anilino-4-oxobutanoate (CCDC 758274), exhibit planar amide geometries and intermolecular hydrogen bonding. Computational models predict a staggered conformation for the butanoate chain, minimizing steric hindrance between the phenylamino group and ester moiety.

Tautomeric and Stereochemical Considerations

Tautomerism is not observed in this compound due to the absence of conjugated π-systems or acidic protons. The compound lacks chiral centers, as the C4 carbon binds two methylene groups, a phenylamino group, and the ester backbone, resulting in a symmetrical configuration. Stereochemical variations are therefore absent, and the molecule exists as a single enantiomerically inert form.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-anilinobutanoate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |

InChI Key |

AKLLCCKTVZPGBX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reduction of Methyl 4-(4-nitrophenyl)butanoate

One common method involves catalytic hydrogenation of methyl 4-(4-nitrophenyl)butanoate to yield methyl 4-(4-aminophenyl)butanoate, which is a close analog and precursor to methyl 4-(phenylamino)butanoate.

- Reaction conditions:

- Catalyst: Palladium on activated charcoal (10% Pd/C)

- Solvent: Methanol

- Atmosphere: Hydrogen (balloon)

- Temperature: Ambient

- Time: 3 hours

- Yield: Approximately 88%

- Procedure: The nitro compound is suspended in methanol with Pd/C and stirred under hydrogen atmosphere. After completion, the mixture is filtered through Celite, and solvent is removed to obtain the amine product without further purification.

- Characterization: 1H NMR confirms the aromatic and aliphatic protons consistent with the amine product.

This method is efficient and widely used for converting nitro precursors to amino derivatives, which can then be further functionalized to obtain this compound.

Esterification of 4-(4-aminophenyl)butyric Acid

This compound can also be prepared by esterification of the corresponding acid:

- Reaction conditions:

- Reagents: Concentrated sulfuric acid as catalyst

- Solvent: Methanol

- Temperature: Reflux

- Time: 1.5 hours

- Procedure: The acid is dissolved in methanol, sulfuric acid is added, and the mixture is refluxed. After partial removal of methanol, the product is precipitated by addition of methyl tert-butyl ether and hexanes, then purified by extraction and washing.

- Yield: Approximately 96%

- Characterization: 1H NMR confirms the ester and aromatic protons consistent with the target compound.

This Fischer esterification method is a straightforward and high-yielding approach to obtain the methyl ester from the acid precursor.

Thionyl Chloride-Mediated Esterification

Another esterification method involves the use of thionyl chloride in methanol:

- Reaction conditions:

- Reagents: Thionyl chloride

- Solvent: Methanol

- Temperature: 0 to 80 °C

- Time: 16 hours

- Procedure: The acid or acid derivative is treated with thionyl chloride in methanol, which facilitates the formation of the methyl ester.

- Yield: Around 70%

- Notes: This method is useful for substrates sensitive to acidic conditions or when a more reactive esterification agent is required.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H2, MeOH, ambient, 3 h | 88 | Mild conditions, clean reaction | Requires hydrogen source and catalyst |

| Iron/Ferrous sulfate reduction | Fe powder, FeSO4·7H2O, MeOH/H2O, reflux, 6 h | Good | Inexpensive reagents | Longer reaction time, workup needed |

| Fischer esterification | 4-(4-aminophenyl)butyric acid, H2SO4, MeOH, reflux, 1.5 h | 96 | High yield, simple setup | Acidic conditions may affect sensitive groups |

| Thionyl chloride esterification | Thionyl chloride, MeOH, 0-80 °C, 16 h | 70 | Useful for sensitive substrates | Longer reaction time, handling SOCl2 |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylamino)butanoate undergoes various chemical reactions, including:

Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.

Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Various nucleophiles can be used to substitute the phenylamino group under appropriate conditions.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

Reduction: Yields primary alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(phenylamino)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(phenylamino)butanoate involves its interaction with specific molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . The phenylamino group can also participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

Key Compounds :

- Synthesized with 57% yield, similar to the parent compound .

- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c): Contains methoxy groups and an ethyl ester. Higher yield (80%) suggests optimized conditions or stabilizing effects from electron-donating methoxy groups .

- Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4a): Features a cyano group, enhancing polarity. Synthesized with 85% yield, indicating substituent-dependent efficiency .

Table 1: Substituent Effects on Properties

Discussion :

- Electronic Effects : Bromine (electron-withdrawing) may reduce reactivity compared to methoxy (electron-donating) groups, influencing coupling efficiency .

Variation in Ester Groups

Key Compounds :

- Ethyl 4-[ethyl(phenyl)amino]butanoate: Replaces the methyl ester with ethyl, increasing molecular weight (235.32 g/mol). This modification enhances lipophilicity, which could affect solubility and biological activity .

- Methyl 4-phenylbutanoate: A simpler analog lacking the amino group, used as a flavoring agent (FEMA 2739).

Table 2: Ester Group Comparison

Discussion :

- Lipophilicity : Ethyl esters generally exhibit higher lipid solubility, which may influence pharmacokinetics in biological systems .

- Functionality: The phenylamino group introduces hydrogen-bonding capacity, distinguishing it from non-amino esters like methyl 4-phenylbutanoate .

Functional Group Differences

Key Compounds :

- This oxime derivative may exhibit different stability and reactivity profiles .

- 4-Phenyl-2-butanone: A ketone analog, highlighting how carbonyl positioning (C=O vs. ester) affects physicochemical properties. Used as a laboratory chemical, contrasting with amino esters’ synthetic versatility .

Table 3: Functional Group Impact

Discussion :

- Hydrogen Bonding: The phenylamino group enables stronger intermolecular interactions compared to ketones, affecting melting/boiling points.

- Reactivity: Hydroxyimino groups may participate in condensation reactions, unlike stable esters or ketones .

Biological Activity

Methyl 4-(phenylamino)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a butanoate chain with a phenylamino group, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of approximately 195.25 g/mol. The compound's structure allows it to interact with various biological targets, influencing enzymatic activities and receptor interactions.

Enzyme Interactions

This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, especially COX-2. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation. The compound's selectivity for COX-2 over COX-1 suggests potential therapeutic applications in managing inflammatory diseases without significant gastrointestinal side effects associated with non-selective COX inhibitors.

| Biological Activity | Mechanism | Target |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Prostaglandin synthesis |

| Analgesic | Modulation of pain pathways | Pain receptors |

Cellular Effects

In vitro studies have demonstrated that this compound can modulate immune responses by decreasing the production of inflammatory cytokines in macrophages and neutrophils. This effect highlights its potential role in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

The compound's mechanism involves binding to the active site of COX-2, leading to a conformational change that inhibits enzymatic activity. Additionally, it may engage in π-π stacking interactions with aromatic residues in target proteins, further influencing biological pathways .

Animal Model Studies

In animal models, varying dosages of this compound have shown differential effects on inflammation and pain relief. Low doses exhibited significant anti-inflammatory effects without notable adverse reactions, while higher doses were associated with increased efficacy but also raised concerns regarding toxicity.

Table: Dosage Effects in Animal Models

| Dosage (mg/kg) | Anti-inflammatory Effect | Adverse Effects |

|---|---|---|

| 10 | Moderate | None |

| 50 | Significant | Mild nausea |

| 100 | High | Moderate toxicity |

Clinical Implications

A clinical study investigated the compound's efficacy in patients with chronic pain due to inflammatory conditions. Results indicated a marked reduction in pain levels and improved quality of life metrics among participants treated with this compound compared to a placebo group. These findings support the compound's potential as a therapeutic agent.

Metabolic Pathways and Pharmacokinetics

This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites may also exhibit biological activity, contributing to the overall pharmacological profile of the compound. Understanding these metabolic pathways is crucial for evaluating its safety and efficacy.

Q & A

Q. What are the primary synthetic routes for Methyl 4-(phenylamino)butanoate, and how do reaction conditions influence yield?

this compound can be synthesized via microwave-assisted reactions or traditional esterification. Microwave irradiation (120°C, 30 W, 1.5 h) reduces reaction time from 36 h to 1.5 h while improving yields (~79%) by enhancing reaction kinetics and reducing side products . Traditional methods involve acid-catalyzed esterification of 4-aminobutyric acid derivatives with methanol under reflux, requiring purification via distillation or crystallization . Optimization of catalyst type (e.g., sulfuric acid), temperature, and solvent polarity is critical for yield reproducibility.

Q. Which spectroscopic and computational tools are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, distinguishing ester carbonyls (~170 ppm) and phenylamino groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., calculated 222.24 g/mol for CHNO) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Peaks at ~1740 cm (ester C=O) and ~3350 cm (N-H stretch) validate functional groups.

- Computational Tools: SDF/MOL files and InChI keys (e.g., InChI=1S/C12H15NO2/...) enable 3D structural visualization and database alignment .

Q. How can researchers ensure purity during synthesis, and what analytical methods detect common impurities?

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes unreacted precursors. HPLC with UV detection (λ = 254 nm) identifies impurities like residual 4-aminobutyric acid or ester hydrolysis byproducts. GC-MS monitors volatile side products in industrial-scale syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the efficiency of microwave irradiation in synthesizing this compound?

Microwave irradiation accelerates reactions via dielectric heating, which selectively excites polar molecules (e.g., ester intermediates) and reduces activation energy. This method minimizes thermal degradation of heat-sensitive phenylamino groups and enhances reaction homogeneity. Orthogonal experiments reveal that power (30 W) and irradiation time (1.5 h) are critical for avoiding overfunctionalization .

Q. How do electronic and steric effects of substituents on the phenyl ring influence the compound’s reactivity in downstream applications?

Electron-donating groups (e.g., -NH) para to the amino group increase nucleophilicity, facilitating coupling reactions (e.g., peptide bond formation). Steric hindrance from ortho-substituents reduces reactivity in cyclization reactions. Computational studies (DFT) predict charge distribution and reaction pathways for derivatives like Methyl 4-(4-nitrophenylamino)butanoate, where nitro groups alter redox properties .

Q. What strategies resolve contradictions in reported yields for catalytic hydrogenation of nitro precursors to this compound?

Discrepancies arise from catalyst choice (Pd/C vs. Raney Ni) and solvent polarity. Pd/C in ethanol achieves >95% conversion of Methyl 4-(4-nitrophenyl)butanoate to the amino derivative, while Raney Ni may require higher H pressures. Kinetic studies using in-situ FTIR or Raman spectroscopy monitor nitro group reduction rates and intermediate stability .

Q. How is this compound utilized as a precursor in opioid receptor ligand development?

The compound serves as a key intermediate for fentanyl analogs. Its piperidine-carboxylate structure allows modular modification: substitution at the phenylamino group modulates µ-opioid receptor affinity, while ester hydrolysis enhances bioavailability. In vitro assays (e.g., radioligand binding) quantify receptor interaction, guiding structure-activity relationship (SAR) studies .

Methodological Considerations

- Data Reproducibility: Document reaction parameters (e.g., microwave power calibration, catalyst batch) to mitigate variability.

- Safety Protocols: Handle phenylamino derivatives under inert atmospheres to prevent oxidation; use PPE for nitration/hydrogenation steps .

- Open Data: Share SDF/MOL files and spectroscopic data in repositories like PubChem to enhance collaborative validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.